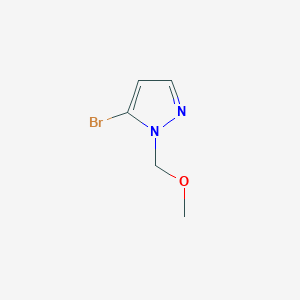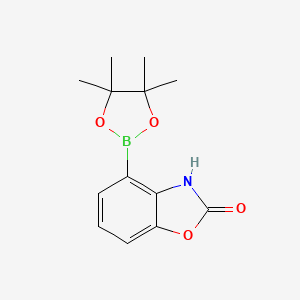
5-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
5-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (5-MOMCPA) is a small molecule with a unique structure. It has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and NMR Spectroscopy
The compound 5-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been studied for its structural characteristics using NMR spectroscopy. Irvine, Cooper, and Thornburgh (2008) utilized the one-bond chlorine-isotope effect in 13C NMR to verify the structure of related chlorinated compounds, which aids in solving structural problems in such compounds (Irvine, Cooper, & Thornburgh, 2008).
2. Electrochemical Studies
Research by Lejeune, Vandenbalck, Patriarche, and Lapière (1981) explored the electrochemical properties of derivatives of this compound, indicating its potential in electrochemical applications (Lejeune, Vandenbalck, Patriarche, & Lapière, 1981).
3. Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Bacchi et al. (2005) described the use of this compound in reactions involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation, which is significant in the synthesis of various heterocyclic derivatives (Bacchi et al., 2005).
4. Synthesis of Dihydropyridine Derivatives
The synthesis and structural analysis of derivatives of this compound have been a focus in several studies. For example, Hirokawa, Horikawa, and Kato (2000) detailed an efficient synthesis of related dihydropyridine derivatives, demonstrating the compound's relevance in chemical synthesis (Hirokawa, Horikawa, & Kato, 2000).
5. Aromatization and Chemical Transformations
Research by Nedolya, Tarasova, Albanov, and Trofimov (2015) highlighted the aromatization of dihydropyridines controlled by substituents, which includes studies on compounds structurally similar to this compound. This study provides insights into the chemical transformations and reactivity of such compounds (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
6. Fluorescence and Labeling Applications
Hirano et al. (2004) investigated the potential of related compounds as novel fluorophores, useful in biomedical analysis due to their strong fluorescence in a wide pH range. This suggests possible applications in fluorescence labeling and analytical chemistry (Hirano et al., 2004).
7. Kinetic Resolution in Biochemistry
Andzans et al. (2013) explored the kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are derivatives of the compound . This research is significant for understanding the enzymatic processes and reactions involving such structures (Andzans et al., 2013).
Eigenschaften
IUPAC Name |
5-methoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-4-5(8(11)12)3-6(13-2)7(9)10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLWRAOPPRQBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B6603861.png)

![N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B6603876.png)

![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)


![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)


![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)

![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
